molecular formula C9H16N4O2 B014433 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione CAS No. 78033-18-8

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

Cat. No.: B014433
CAS No.: 78033-18-8
M. Wt: 212.25 g/mol
InChI Key: VULNACCPMCVPGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an isobutyl-substituted ketone in the presence of a base . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diamino-3-methyl-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione
  • 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,4-dione

Uniqueness

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNACCPMCVPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399418
Record name 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78033-18-8
Record name 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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